molecular formula C16H20F3N5O4S B606936 达尼卡替夫 CAS No. 1970972-74-7

达尼卡替夫

货号 B606936
CAS 编号: 1970972-74-7
分子量: 435.42
InChI 键: NREKKBAMVWQRES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Danicamtiv, also known as MYK-491, is a cardiac myosin activator developed by Bristol Myers Squibb to treat dilated cardiomyopathy . It is an inotropic agent and a selective allosteric activator of cardiac myosin . It increases cardiac systolic function and preserves mechanical efficiency .


Molecular Structure Analysis

Danicamtiv has the molecular formula C16H20F3N5O4S and a molar mass of 435.42 g/mol . The IUPAC name for Danicamtiv is 4-[(1R)-1-[[3-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl]-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide .


Physical And Chemical Properties Analysis

Danicamtiv has a molecular weight of 435.420 and its elemental composition is C, 44.14; H, 4.63; F, 13.09; N, 16.08; O, 14.70; S, 7.36 .

科学研究应用

  1. 肌球蛋白募集和横桥循环改变:达尼卡替夫被证明通过增加处于“开启”状态的肌球蛋白数量和减慢横桥转换,来增加心肌中的力量和心肌细胞的收缩力。这一详细分析表明,达尼卡替夫可以通过纠正心肌组织中的钙敏感性和异常的抽搐幅度和动力学,使扩张型心肌病患者受益 (Kooiker 等人,2023)

  2. 对心脏收缩和舒张功能的影响:一项研究发现,达尼卡替夫改善了心脏收缩功能,但可能会限制舒张功能,尤其是在高药物浓度下。这种作用在犬心肌细胞的体外和麻醉大鼠的体内观察到,突出了其临床应用的重要意义 (Ráduly 等人,2022)

  3. 对射血分数降低的心力衰竭的影响:达尼卡替夫已被测试其对射血分数降低(HFrEF)的心力衰竭的疗效,显示出作为治疗剂的潜力。该药物增强了心肌细胞的收缩,这是管理 HFrEF 的关键因素 (Voors 等人,2020)

  4. 药代动力学特性:达尼卡替夫的药代动力学特性已在体外和体内临床前研究中得到表征。这项研究对于推动药物走向临床开发至关重要,特别是对于治疗扩张型心肌病 (Grillo 等人,2020)

安全和危害

Danicamtiv is considered toxic and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to handle Danicamtiv with care, avoiding inhalation and contact with skin, eyes, and clothing .

属性

IUPAC Name

4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREKKBAMVWQRES-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danicamtiv

CAS RN

1970972-74-7
Record name Danicamtiv [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DANICAMTIV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
140
Citations
KB Kooiker, S Mohran, W Ma, GV Flint, KY Kao, L Qi… - Biophysical …, 2023 - cell.com
Myosin modulators are a novel class of small molecules that alter cardiac contractility. Omecamtiv mecarbil, the first identified myosin activator, showed only modest clinical benefits in …
Number of citations: 6 www.cell.com
AA Voors, JF Tamby, JG Cleland… - European journal of …, 2020 - Wiley Online Library
… In pre-clinical studies, danicamtiv increased myocardial contraction with little effect on … Here, we aimed to evaluate the LV and LA effects of danicamtiv in pre-clinical in vitro and in vivo …
Number of citations: 52 onlinelibrary.wiley.com
J Choi, JB Holmes, KS Campbell… - Journal of the American …, 2023 - Am Heart Assoc
Background Omecamtiv mecarbil (OM) and danicamtiv both increase myocardial force output by selectively activating myosin within the cardiac sarcomere. Enhanced force generation …
Number of citations: 3 www.ahajournals.org
KB Kooiker, S Mohran, KL Turner, W Ma… - Circulation …, 2023 - Am Heart Assoc
… Danicamtiv affects the cross-bridge cycle, cardiac muscle contractile kinetics, and myosin structure. We show that Danicamtiv … that treatment with Danicamtiv under resting conditions …
Number of citations: 2 www.ahajournals.org
S Shen, LR Sewanan, DL Jacoby… - Journal of the American …, 2021 - Am Heart Assoc
… diastolic impacts of OM and danicamtiv, we have measured … the effects of OM and danicamtiv on both systolic and diastolic … 10.6 µmol/L, danicamtiv increased systolic force production …
Number of citations: 21 www.ahajournals.org
AP Ráduly, F Sárkány, MB Kovács, B Bernát… - International Journal of …, 2022 - mdpi.com
… tool to elucidate the relationship between danicamtiv’s evoked effects on myocardial systolic and diastolic functions. Our results illustrate danicamtiv as a direct myosin activator having …
Number of citations: 5 www.mdpi.com
KB Kooiker, S Mohran, KL Turner, W Ma, G Flint, L Qi… - bioRxiv, 2023 - biorxiv.org
… While it is known danicamtiv increases force and … and myofibrils we demonstrate that Danicamtiv increases force and … , we demonstrated that Danicamtiv corrected calcium sensitivity in …
Number of citations: 2 www.biorxiv.org
MP Grillo, S Markova, M Evanchik, M Trellu… - Xenobiotica, 2021 - Taylor & Francis
… Danicamtiv, a new targeted myosin activator designed for the treatment of DCM, was characterised in in vitro and in vivo preclinical studies. Danicamtiv … 0.8, and danicamtiv showed …
Number of citations: 7 www.tandfonline.com
M Landim-Vieira, BC Knollmann - Circulation Research, 2023 - Am Heart Assoc
… the OM and danicamtiv’s mechanisms, it is noteworthy that danicamtiv demonstrates a … OM and danicamtiv showed that the Frank-Starling slope appears to be more robust in danicamtiv …
Number of citations: 3 www.ahajournals.org
K Bell, AR Anto, RL Anderson, CL Del Rio… - European Heart …, 2020 - academic.oup.com
… ATPase assays, with and without danicamtiv. Skinned LA and LV muscle … were also evaluated in the presence of danicamtiv. … Danicamtiv activated both LA and LV myofibrils, increasing …
Number of citations: 3 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。